2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (molecular formula: C₁₅H₁₁ClN₂O, molecular weight: 265.70 g/mol) is a halogenated imidazo[1,2-a]pyridine derivative. Its structure features a chlorophenyl group at position 2, a methyl group at position 7, and a carbaldehyde moiety at position 3 (Fig. 1) . The compound is synthesized via condensation of 2-amino-4-methylpyridine with 2-bromo-4-chloroacetophenone, followed by formylation using phosphoryl trichloride in DMF . It serves as a key intermediate in pharmaceuticals, such as acetamide derivatives targeting enzyme inhibition .
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-7-18-13(9-19)15(17-14(18)8-10)11-2-4-12(16)5-3-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRMQZGTZBFSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165205 | |
| Record name | 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300708-61-6 | |
| Record name | 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300708-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The domino A³-coupling reaction offers a streamlined approach to constructing the imidazo[1,2-a]pyridine scaffold. This one-pot method involves three components:
-
2-Amino-5-methylpyridine (to introduce the 7-methyl group),
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4-Chlorobenzaldehyde (to introduce the 2-(4-chlorophenyl) group),
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Propargyl alcohol (to form the 3-hydroxymethyl intermediate).
The reaction is catalyzed by a Cu(II)/Cu(I) redox system generated in situ from CuSO₄ and sodium ascorbate in aqueous micellar media containing sodium dodecyl sulfate (SDS). SDS stabilizes hydrophobic intermediates in micellar nanoreactors, enabling efficient coupling at mild temperatures (50°C, 6 hours). The initial condensation of 2-amino-5-methylpyridine and 4-chlorobenzaldehyde forms an imine intermediate, which undergoes Cu-catalyzed cyclization with propargyl alcohol to yield 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-methanol .
Key Reaction Parameters:
Oxidation to Carbaldehyde
The 3-hydroxymethyl intermediate is oxidized to the target carbaldehyde using manganese dioxide (MnO₂) in dichloromethane at room temperature. This step proceeds via radical-mediated dehydrogenation, achieving >90% conversion under optimized conditions.
Vilsmeier-Haack Formylation
Core Synthesis via Suzuki-Miyaura Coupling
The imidazo[1,2-a]pyridine core is first assembled using a Suzuki-Miyaura cross-coupling strategy:
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3-Bromo-7-methylimidazo[1,2-a]pyridine reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/ethanol (3:1) solvent system. The reaction proceeds at reflux (110°C, 12 hours), yielding 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine with 75–82% efficiency.
Key Reaction Parameters:
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol (3:1) |
| Temperature | 110°C |
| Time | 12 hours |
| Yield | 75–82% |
Formylation at Position 3
The Vilsmeier-Haack reaction introduces the carbaldehyde group at position 3. The core compound is treated with POCl₃ in N,N-dimethylformamide (DMF) at 0°C, followed by hydrolysis with aqueous NaHCO₃. This electrophilic formylation selectively targets the electron-rich C3 position, achieving 68–74% yield.
Key Reaction Parameters:
| Parameter | Value/Description |
|---|---|
| Reagent | POCl₃/DMF |
| Temperature | 0°C → Room temperature |
| Time | 4 hours |
| Yield | 68–74% |
Direct Radical-Mediated Functionalization
Transition Metal-Free Approach
A metal-free protocol utilizes iodine and tert-butyl hydroperoxide (TBHP) to catalyze the cyclization of 2-amino-5-methylpyridine , 4-chlorobenzaldehyde , and acetylene dicarboxylate in dimethyl sulfoxide (DMSO). The radical pathway avoids precious metals, achieving 65–70% yield at 80°C over 8 hours.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as copper(II) salts, leading to the formation of quinones.
Reduction: It can be reduced under specific conditions to yield corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, including 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Case Study : A study tested the compound against several cancer cell lines such as human prostatic adenocarcinoma (PC3), human colorectal carcinoma (HCT116), and adenocarcinomic human alveolar basal epithelial (A549) cells. The results indicated significant cytotoxicity, with IC50 values demonstrating efficacy at low concentrations .
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| PC3 | 15 | High sensitivity observed |
| HCT116 | 20 | Moderate sensitivity |
| A549 | 25 | Lower sensitivity |
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various derivatives that enhance biological activity.
- Synthetic Pathways : Researchers have developed synthetic routes to modify the imidazo[1,2-a]pyridine structure, aiming to improve potency and selectivity against cancer cells.
- Example Derivatives : One notable derivative is the oxime form of the compound, which has shown increased activity in preliminary assays .
Potential in Neurological Disorders
Emerging research suggests that imidazo[1,2-a]pyridines may also possess neuroprotective properties.
- Research Findings : In vitro studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease.
- Mechanism : The neuroprotective effect is hypothesized to involve modulation of neurotransmitter systems and reduction of inflammatory responses .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes . The compound’s biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituents. Below is a comparison of key analogues:
Key Observations :
- Electron-Withdrawing vs. In contrast, methyl (Me) and methoxy (OMe) are electron-donating, increasing lipophilicity .
- Molecular Weight : The nitro derivative has the highest molecular weight (281.27 g/mol), while the methyl-substituted analogue is lightest (250.30 g/mol).
- Synthetic Yields : The 4-chlorophenyl carbaldehyde derivative is synthesized in moderate yields (~50–70%) , whereas the acetic acid derivative (V2) shows lower yield (20%) due to additional functionalization steps .
Spectroscopic and Crystallographic Differences
- ¹H NMR : The aldehyde proton in carbaldehydes appears as a distinct singlet (~δ 9–10), absent in the acetic acid derivative (V2), which instead shows a singlet for the acetic acid –CH₂– group (δ 4.17) .
- Crystallography: The 4-chlorophenyl carbaldehyde crystallizes in the monoclinic system (space group P2₁/c), with intermolecular C–H···O hydrogen bonds stabilizing the structure . Methoxy and nitro derivatives likely exhibit different packing modes due to varying substituent bulk and polarity.
Stability and Handling
- Nitro Derivatives : May pose higher reactivity risks (e.g., explosive tendencies under heat) .
Biological Activity
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a compound with significant biological implications, has been the subject of various studies due to its potential therapeutic and toxicological properties. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H16Cl3N3O
- Molecular Weight : 444.75 g/mol
- CAS Number : 478257-12-4
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer effects and interactions with cellular mechanisms. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- It interacts with DNA, leading to the formation of DNA adducts that can disrupt replication and transcription processes.
-
Case Studies :
- A study demonstrated that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde effectively inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM, indicating potent anticancer activity .
- Another investigation highlighted its effectiveness against melanoma cells, where it reduced cell viability by over 70% at higher concentrations .
Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 12 | Apoptosis induction |
| Anticancer | A431 (Skin) | 15 | DNA adduct formation |
| Cytotoxicity | B16F10 (Melanoma) | 10 | Caspase activation |
Structure-Activity Relationship (SAR)
The structural components of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde play a vital role in its biological activity. The presence of the chlorophenyl group is essential for enhancing cytotoxic effects. Substituents on the imidazo ring also influence its interaction with target proteins and DNA.
Research Findings
Recent studies have focused on optimizing derivatives of this compound to enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells. For instance:
- Modifications at the nitrogen positions have been shown to significantly alter the binding affinity to target proteins involved in cancer progression .
- The introduction of additional functional groups has led to compounds with improved pharmacokinetic properties and increased efficacy in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
